5-Bromo-2,6-bis(1,3-thiazol-2-yl)pyrimidin-4-amine
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Overview
Description
5-Bromo-2,6-bis(1,3-thiazol-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine core substituted with bromine and thiazole groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the site of action .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,6-di(thiazol-2-yl)pyrimidine-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 5-Bromo-2,6-di(thiazol-2-yl)pyrimidine-4-amine, have been shown to inhibit the activity of certain enzymes such as acetyl-CoA carboxylase and VEGF receptors . These interactions are crucial as they can modulate various biochemical pathways, leading to potential therapeutic applications.
Cellular Effects
The effects of 5-Bromo-2,6-di(thiazol-2-yl)pyrimidine-4-amine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, 5-Bromo-2,6-di(thiazol-2-yl)pyrimidine-4-amine may alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2,6-di(thiazol-2-yl)pyrimidine-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, inhibiting their activity and thereby disrupting key biochemical pathways. For instance, it may inhibit the activity of poly (ADP-ribose) polymerase-1, an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage and subsequent cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,6-di(thiazol-2-yl)pyrimidine-4-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability, which can impact their efficacy in in vitro and in vivo experiments . Long-term exposure to 5-Bromo-2,6-di(thiazol-2-yl)pyrimidine-4-amine may result in sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of 5-Bromo-2,6-di(thiazol-2-yl)pyrimidine-4-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-Bromo-2,6-di(thiazol-2-yl)pyrimidine-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, thiazole derivatives are known to undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 5-Bromo-2,6-di(thiazol-2-yl)pyrimidine-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect its distribution and bioavailability in different tissues.
Subcellular Localization
The subcellular localization of 5-Bromo-2,6-di(thiazol-2-yl)pyrimidine-4-amine is an important factor that determines its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-bis(1,3-thiazol-2-yl)pyrimidin-4-amine typically involves the reaction of 2,6-diaminopyrimidine with bromine and thiazole derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with the presence of a base like triethylamine to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of automated reactors and purification systems to streamline the production process and maintain consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-bis(1,3-thiazol-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Bromo-2,6-bis(1,3-thiazol-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(thiophen-2-yl)thiazol-2-amine
- tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
- 2-alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles
Uniqueness
5-Bromo-2,6-bis(1,3-thiazol-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both bromine and thiazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2,6-bis(1,3-thiazol-2-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN5S2/c11-5-6(9-13-1-3-17-9)15-8(16-7(5)12)10-14-2-4-18-10/h1-4H,(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPADDHIDIGPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=C(C(=NC(=N2)C3=NC=CS3)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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